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The period between 2020 and 2022 saw significant advancements in drug discovery and

development, with the U.S. Food and Drug Administration (FDA) approving numerous novel

therapies. In 2020, 53 new drugs were approved, a figure that highlights the resilience of

pharmaceutical innovation amidst the COVID-19 pandemic.[1] This was followed by 50 novel

drug approvals in 2021 and 37 in 2022.[2][3] These approvals span a wide range of therapeutic

areas, including infectious diseases, oncology, and autoimmune disorders, offering new hope

for patients and expanding the arsenal of treatments available to clinicians.

This guide provides a detailed comparison of three noteworthy drugs approved during this

period: Paxlovid, a crucial tool in the fight against COVID-19; Sotorasib, a breakthrough

targeted therapy for a specific type of lung cancer; and Deucravacitinib, a novel oral treatment

for moderate-to-severe plaque psoriasis. The following sections will delve into their

mechanisms of action, pivotal clinical trial data, and experimental protocols, offering a

comprehensive overview for researchers, scientists, and drug development professionals.

COVID-19 Antiviral Therapy: Paxlovid
(Nirmatrelvir/Ritonavir)
Paxlovid emerged as a critical oral antiviral treatment for COVID-19. It is a co-packaged

product of nirmatrelvir, a SARS-CoV-2 main protease (Mpro) inhibitor, and ritonavir, an HIV-1

protease inhibitor and CYP3A inhibitor that slows the breakdown of nirmatrelvir, thereby

increasing its concentration in the body.[4][5]
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Mechanism of Action
Nirmatrelvir inhibits the SARS-CoV-2 Mpro, an enzyme essential for viral replication.[4][6] By

blocking Mpro, nirmatrelvir prevents the processing of viral polyproteins, thus halting the viral

life cycle.[4] Ritonavir acts as a pharmacokinetic enhancer, inhibiting the CYP3A-mediated

metabolism of nirmatrelvir.[6][7]

Below is a diagram illustrating the viral replication process and the inhibitory action of Paxlovid.
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Mechanism of action of Paxlovid.

Clinical Efficacy and Safety
The pivotal EPIC-HR trial, a phase 2/3 randomized, double-blind, placebo-controlled study,

evaluated Paxlovid in non-hospitalized, symptomatic, unvaccinated adults with COVID-19 at

high risk of progressing to severe disease.[8][9][10]
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Outcome Paxlovid (n=671) Placebo (n=647)
Relative Risk
Reduction

COVID-19-related

hospitalization or

death through day 28

0.8% (5/671) 6.3% (41/647) 89.1%

Death 0 1.1% (7/647) -

Table 1: Efficacy of Paxlovid in the EPIC-HR Trial (mITT analysis set)[10]

A study conducted in Israel during the Omicron wave showed that in patients aged 65 and

older, Paxlovid was associated with an 81% reduction in mortality.[11] However, the study did

not show a significant benefit in younger adults.[11][12]

Common adverse events reported in the EPIC-HR trial included dysgeusia, diarrhea,

hypertension, and myalgia.

Experimental Protocol: EPIC-HR Trial
Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.[13]

Participants: Non-hospitalized adults with a confirmed diagnosis of SARS-CoV-2 infection,

symptom onset within 5 days, and at least one risk factor for progression to severe disease.

[13] Key exclusions were prior COVID-19 vaccination or infection.[13]

Intervention: Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or placebo administered

orally every 12 hours for 5 days.[13]

Primary Outcome: The primary efficacy endpoint was the proportion of participants with

COVID-19-related hospitalization or death from any cause through day 28.[13]

Oncology: Sotorasib (Lumakras) - A Targeted KRAS
G12C Inhibitor
Sotorasib represents a significant breakthrough in oncology as the first approved targeted

therapy for non-small cell lung cancer (NSCLC) with the KRAS G12C mutation.[14][15] This

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://paxlovid.pfizerpro.com/efficacy-design/trial-design
https://healthpolicy-watch.news/nejm-study-paxlovid-reduces-covid-19-death/
https://healthpolicy-watch.news/nejm-study-paxlovid-reduces-covid-19-death/
https://www.biospace.com/omicron-blunts-pfizer-s-paxlovid-in-young-adults
https://first10em.com/epic-hr-some-underwhelming-data-on-paxlovid/
https://first10em.com/epic-hr-some-underwhelming-data-on-paxlovid/
https://first10em.com/epic-hr-some-underwhelming-data-on-paxlovid/
https://first10em.com/epic-hr-some-underwhelming-data-on-paxlovid/
https://first10em.com/epic-hr-some-underwhelming-data-on-paxlovid/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-sotorasib
https://www.jons-online.com/lung-cancer-monthly-minutes/phase-3-study-of-sotorasib-in-nsclc-demonstrated-shorter-pfs-than-phase-1-2-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mutation was previously considered "undruggable."[14]

Mechanism of Action
KRAS is a GTPase that acts as a molecular switch in intracellular signaling pathways

controlling cell proliferation and survival.[2] The KRAS G12C mutation locks the protein in an

active, GTP-bound state, leading to uncontrolled cell growth.[16] Sotorasib selectively and

irreversibly binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an

inactive GDP-bound state and inhibiting downstream oncogenic signaling, primarily through the

MAPK pathway.[2][14][16]
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Sotorasib's inhibition of the KRAS G12C signaling pathway.
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Clinical Efficacy and Safety
The approval of sotorasib was based on the results of the CodeBreaK 100 trial, a phase 1/2

study in patients with KRAS G12C-mutated advanced solid tumors.[15][17] The confirmatory

phase 3 CodeBreaK 200 trial compared sotorasib to the standard-of-care chemotherapy,

docetaxel.[1][18][19]

Outcome
Sotorasib
(n=171)

Docetaxel
(n=174)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival

5.6 months 4.5 months 0.66 (0.51–0.86) 0.0017

Objective

Response Rate
28.1% 13.2% - <0.001

Disease Control

Rate
82.5% 60.3% - -

Table 2: Efficacy of Sotorasib in the CodeBreaK 200 Trial[19][20]

The most common treatment-related adverse events in the sotorasib arm were diarrhea,

nausea, and increased liver enzymes.[1]

Experimental Protocol: CodeBreaK 200 Trial
Study Design: Randomized, open-label, active-controlled, phase 3 trial.[19][20]

Participants: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who

had progressed after prior platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[19]

[21]

Intervention: Sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously

every 3 weeks).[19][21]

Primary Outcome: The primary endpoint was progression-free survival, assessed by blinded

independent central review.[19]
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Immunology: Deucravacitinib (Sotyktu) - A Novel
TYK2 Inhibitor for Psoriasis
Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for

the treatment of moderate-to-severe plaque psoriasis.[22]

Mechanism of Action
Deucravacitinib works by allosterically inhibiting TYK2, a member of the Janus kinase (JAK)

family.[23] TYK2 is involved in the signaling of key cytokines implicated in the pathogenesis of

psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[24][25] By binding to

the regulatory pseudokinase domain of TYK2, deucravacitinib locks the enzyme in an inactive

state, thereby blocking these pro-inflammatory signaling pathways.[23][26] This selective

inhibition of TYK2 avoids the broader JAK1/2/3 inhibition associated with some other JAK

inhibitors.[25]
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Deucravacitinib's inhibition of the TYK2-mediated signaling pathway.
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Clinical Efficacy and Safety
The efficacy and safety of deucravacitinib were evaluated in the pivotal phase 3 POETYK PSO-

1 and POETYK PSO-2 trials, which compared it to both placebo and apremilast (Otezla).[27]

Outcome (Week 16)
Deucravacitinib 6
mg QD

Placebo
Apremilast 30 mg
BID

POETYK PSO-1

PASI 75 Response 58.7% 12.7% 35.1%

sPGA 0/1 Response 53.6% 7.2% 32.1%

POETYK PSO-2

PASI 75 Response 53.6% 9.4% 40.2%

sPGA 0/1 Response 50.3% 8.6% 34.3%

Table 3: Efficacy of Deucravacitinib in the POETYK PSO Trials[27] PASI 75: Psoriasis Area and

Severity Index score improvement of at least 75% sPGA 0/1: static Physician's Global

Assessment score of clear or almost clear

Deucravacitinib demonstrated superiority over both placebo and apremilast at week 16.[27]

The safety profile was favorable, with the most common adverse events being nasopharyngitis,

upper respiratory tract infection, and headache.

Experimental Protocol: POETYK PSO-1 and PSO-2 Trials
Study Design: Two global, multicenter, randomized, double-blind, placebo- and active

comparator-controlled phase 3 trials.

Participants: Adults with moderate-to-severe plaque psoriasis who were candidates for

systemic therapy or phototherapy.

Intervention: Patients were randomized to receive deucravacitinib 6 mg once daily, placebo,

or apremilast 30 mg twice daily.
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Primary Outcome: The co-primary endpoints were the percentage of patients achieving a

PASI 75 response and an sPGA score of 0 or 1 at week 16 versus placebo.[27]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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